ethyl 2-(2-styryl-1H-1,3-benzimidazol-1-yl)acetate
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Overview
Description
Ethyl 2-(2-styryl-1H-1,3-benzimidazol-1-yl)acetate is a synthetic organic compound that belongs to the benzimidazole family. This compound is characterized by its unique structure, which includes a benzimidazole ring fused with a styryl group and an ethyl acetate moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various scientific fields.
Scientific Research Applications
Ethyl 2-(2-styryl-1H-1,3-benzimidazol-1-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-styryl-1H-1,3-benzimidazol-1-yl)acetate typically involves a multi-step process. One common method includes the condensation of o-phenylenediamine with an appropriate aldehyde to form the benzimidazole core. This is followed by the introduction of the styryl group through a Wittig reaction or a Heck coupling reaction. Finally, the ethyl acetate moiety is introduced via esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-styryl-1H-1,3-benzimidazol-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can modify the styryl group or the benzimidazole ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce reduced benzimidazole derivatives.
Mechanism of Action
The mechanism of action of ethyl 2-(2-styryl-1H-1,3-benzimidazol-1-yl)acetate involves its interaction with specific molecular targets. The benzimidazole ring can interact with enzymes or receptors, modulating their activity. The styryl group may enhance binding affinity or specificity, while the ethyl acetate moiety can influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Ethyl 2-(2-styryl-1H-1,3-benzimidazol-1-yl)acetate can be compared with other benzimidazole derivatives, such as:
- 2-(2-styryl-1H-benzimidazol-1-yl)acetic acid
- 2-(2-styryl-1H-benzimidazol-1-yl)ethanol
- 2-(2-styryl-1H-benzimidazol-1-yl)propanoic acid
These compounds share a similar benzimidazole core but differ in their functional groups, which can affect their chemical and biological properties
Properties
IUPAC Name |
ethyl 2-[2-[(E)-2-phenylethenyl]benzimidazol-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-2-23-19(22)14-21-17-11-7-6-10-16(17)20-18(21)13-12-15-8-4-3-5-9-15/h3-13H,2,14H2,1H3/b13-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGFBIZHOWRUWAI-OUKQBFOZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=CC=CC=C2N=C1C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CN1C2=CC=CC=C2N=C1/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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